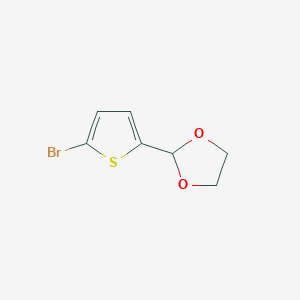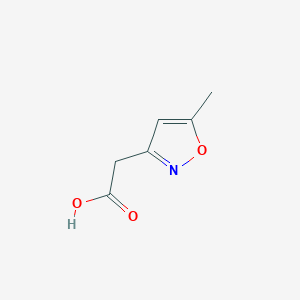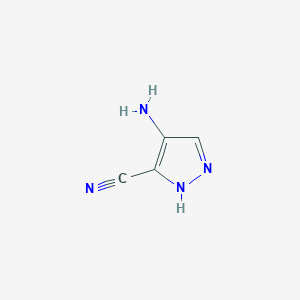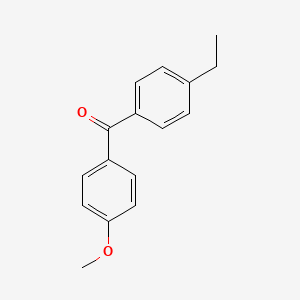
4-Ethyl-4'-methoxybenzophenone
Overview
Description
4-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3. It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone . This compound is a derivative of benzophenone, which is widely used in various applications due to its chemical properties.
Mechanism of Action
Target of Action
Benzophenone derivatives, which include 4-ethyl-4’-methoxybenzophenone, are known to interact with various biological targets .
Mode of Action
Benzophenones, in general, are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 4-Ethyl-4’-methoxybenzophenone with its targets.
Biochemical Pathways
Benzophenones are known to undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
Benzophenones, in general, are known to cause allergic contact dermatitis and photocontact dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-4’-methoxybenzophenone. For instance, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4’-methoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 4-ethylbenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide reacts with benzaldehyde to form a secondary alcohol, which is then oxidized using manganese dioxide (MnO2) to yield the desired ketone.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-methoxybenzophenone often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
4-Ethyl-4’-methoxybenzophenone has several scientific research applications:
Comparison with Similar Compounds
4-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives:
4-Methoxybenzophenone: Similar in structure but lacks the ethyl group, which may affect its physical and chemical properties.
4-Chloro-4’-ethylbenzophenone: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
3,4-Dimethoxybenzophenone: Has two methoxy groups, which can influence its solubility and reactivity compared to 4-Ethyl-4’-methoxybenzophenone.
These comparisons highlight the unique properties of 4-Ethyl-4’-methoxybenzophenone, such as its specific UV absorption characteristics and potential biological activities.
Properties
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHFSYOQXXNZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492456 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-92-2 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
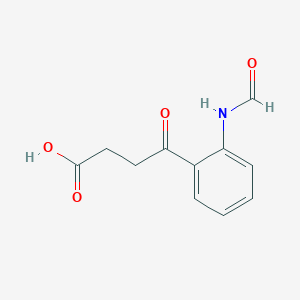
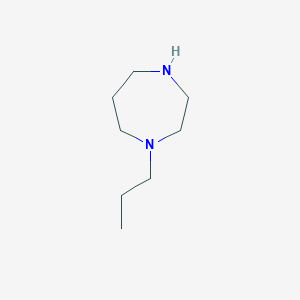
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
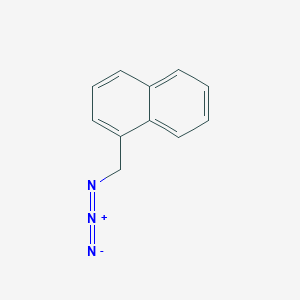
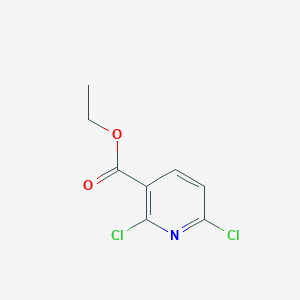
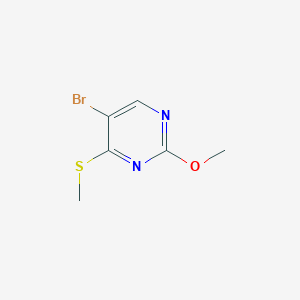
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
